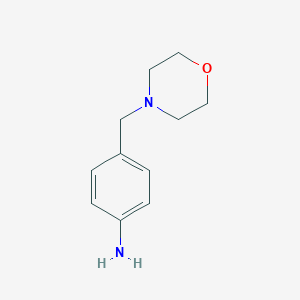

4-(Morpholinomethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYFVEFUHMDIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354601 | |

| Record name | 4-(morpholinomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51013-67-3 | |

| Record name | 4-(morpholinomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(morpholin-4-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(morpholin-4-ylmethyl)aniline, a substituted aniline derivative incorporating a morpholine moiety, is a compound of interest in medicinal chemistry and drug discovery. The presence of the morpholine ring, a common scaffold in pharmacologically active molecules, can impart favorable physicochemical properties such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the known physicochemical characteristics, synthetic approaches, spectral data, and potential biological relevance of 4-(morpholin-4-ylmethyl)aniline.

Physicochemical Characteristics

A summary of the key physicochemical properties of 4-(morpholin-4-ylmethyl)aniline is presented below. It is important to distinguish this compound from the structurally related 4-morpholinoaniline, and care has been taken to report data for the correct molecule.

Table 1: Physicochemical Properties of 4-(morpholin-4-ylmethyl)aniline

| Property | Value | Source |

| IUPAC Name | 4-(morpholin-4-ylmethyl)aniline | --INVALID-LINK-- |

| CAS Number | 51013-67-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₆N₂O | --INVALID-LINK-- |

| Molecular Weight | 192.26 g/mol | --INVALID-LINK-- |

| Boiling Point | 320.7 °C at 760 mmHg (Predicted) | |

| Solubility | >28.8 µg/mL (at pH 7.4) | --INVALID-LINK-- |

| logP (octanol/water) | 0.9 (Predicted) | --INVALID-LINK-- |

| pKa | Not experimentally determined. Predicted basic pKa values are approximately 8.5-9.5 for the morpholine nitrogen and 4.5-5.0 for the aniline nitrogen. | |

| Density | 1.136 g/cm³ (Predicted) | |

| Refractive Index | 1.589 (Predicted) | |

| Flash Point | 147.8 °C (Predicted) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of N-benzylated amines is reductive amination. This can be conceptualized as a two-step or a one-pot process.

Caption: Proposed synthetic workflow for 4-(morpholin-4-ylmethyl)aniline.

General Experimental Protocol for Reductive Amination

-

Imine Formation: 4-Nitrobenzaldehyde and a slight excess of morpholine are dissolved in a suitable solvent such as 1,2-dichloroethane or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. These reagents selectively reduce the iminium ion in the presence of the aldehyde. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction is quenched with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Nitro Group Reduction: The resulting 4-((4-nitrophenyl)methyl)morpholine is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation with hydrogen gas. Alternatively, reduction can be achieved using tin(II) chloride in hydrochloric acid.

-

Purification: The final product, 4-(morpholin-4-ylmethyl)aniline, is purified by column chromatography on silica gel.

Spectroscopic Data

While experimental spectra for 4-(morpholin-4-ylmethyl)aniline are not widely published, data for similar compounds and general spectroscopic principles allow for the prediction of its key spectral features.

¹H and ¹³C NMR Spectroscopy

The expected NMR signals for the distinct protons and carbons of 4-(morpholin-4-ylmethyl)aniline are detailed below. Chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aniline N-H | ~3.5-4.5 (broad s) | - |

| Aromatic C-H (ortho to NH₂) | ~6.6-6.8 (d) | ~115 |

| Aromatic C-H (meta to NH₂) | ~7.0-7.2 (d) | ~130 |

| Benzyl CH₂ | ~3.4-3.6 (s) | ~63 |

| Morpholine N-CH₂ | ~2.4-2.6 (t) | ~54 |

| Morpholine O-CH₂ | ~3.6-3.8 (t) | ~67 |

| Aromatic C-NH₂ | - | ~146 |

| Aromatic C-CH₂ | - | ~129 |

Infrared (IR) Spectroscopy

The IR spectrum of 4-(morpholin-4-ylmethyl)aniline would be expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450-3250 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Weak-Medium | Aromatic C-H stretch |

| 2980-2800 | Medium-Strong | Aliphatic C-H stretch (CH₂) |

| 1620-1580 | Strong | N-H bend (scissoring) and C=C stretch (aromatic) |

| 1520-1480 | Strong | C=C stretch (aromatic) |

| 1350-1250 | Medium | C-N stretch (aromatic amine) |

| 1120-1080 | Strong | C-O-C stretch (ether) |

| 850-800 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry

In mass spectrometry, 4-(morpholin-4-ylmethyl)aniline (MW = 192.26) would be expected to show a prominent molecular ion peak (M⁺) in electron ionization (EI) or a protonated molecular ion ([M+H]⁺) at m/z 193.3 in electrospray ionization (ESI). The fragmentation pattern would likely involve cleavage at the benzylic position and within the morpholine ring.

Caption: A plausible mass fragmentation pathway for 4-(morpholin-4-ylmethyl)aniline.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity of 4-(morpholin-4-ylmethyl)aniline are limited, the morpholine scaffold is prevalent in many bioactive compounds, including kinase inhibitors. Derivatives of this compound may, therefore, have potential as modulators of various signaling pathways.

Potential as a Kinase Inhibitor Intermediate

Morpholine-containing compounds have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. While there is no direct evidence for 4-(morpholin-4-ylmethyl)aniline as a PI3K/Akt/mTOR inhibitor, it represents a valuable starting point for the synthesis of more complex molecules targeting this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for morpholine derivatives.

Conclusion

4-(morpholin-4-ylmethyl)aniline is a molecule with physicochemical properties that make it an attractive building block in medicinal chemistry. This guide has provided an overview of its known characteristics, plausible synthetic routes, and predicted spectral data. Further experimental validation of its properties and biological activities is warranted to fully explore its potential in drug discovery and development, particularly in the context of kinase inhibitor research.

Spectral Data Analysis of 4-(Morpholinomethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(Morpholinomethyl)aniline, a molecule of interest in medicinal chemistry and materials science. This document is intended to serve as a centralized resource, presenting available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectral Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the morpholine ring protons. The chemical shifts are influenced by the electronic environment of each proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.6 - 7.1 | m | 4H |

| Benzylic (CH₂) | ~3.4 | s | 2H |

| Morpholine (-CH₂-N-) | ~2.4 | t | 4H |

| Morpholine (-CH₂-O-) | ~3.7 | t | 4H |

| Amine (NH₂) | Broad singlet | s (broad) | 2H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~146 |

| Aromatic C-CH₂ | ~129 |

| Aromatic CH | ~129, ~115 |

| Benzylic CH₂ | ~63 |

| Morpholine -CH₂-N- | ~54 |

| Morpholine -CH₂-O- | ~67 |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch (Aniline) | 1250 - 1360 | Strong |

| C-O-C Stretch (Morpholine) | 1070 - 1150 | Strong |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The monoisotopic mass of this compound (C₁₁H₁₆N₂O) is 192.1263 Da[1]. Predicted m/z values for common adducts are also available[2].

| Ion | Predicted m/z |

| [M]⁺ | 192.1257 |

| [M+H]⁺ | 193.1335 |

| [M+Na]⁺ | 215.1155 |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data presented above. These protocols can be adapted for the specific instrumentation available in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 193.1) and subject it to collision-induced dissociation (CID) to generate product ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for the spectral characterization of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(Morpholinomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-(Morpholinomethyl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients, notably tyrosine kinase inhibitors. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines the available information with data from structurally related compounds and established principles of organic chemistry. Furthermore, it offers detailed, adaptable experimental protocols for determining its solubility and stability profiles, essential for its application in research and drug development.

Introduction

This compound is an aniline derivative featuring a morpholinomethyl substituent. Its structural motifs are of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors.[1] A thorough understanding of its physicochemical properties, especially solubility and stability, is paramount for its effective use in synthesis, formulation, and biological assays. This guide aims to consolidate the available data and provide robust methodologies for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 95-97°C | [3] |

| Boiling Point (Predicted) | 320.7 ± 27.0 °C | [4] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.26 ± 0.10 | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient or its intermediate is a critical factor influencing its bioavailability and formulation. The solubility of this compound is dictated by its molecular structure, which includes a hydrophilic morpholine ring and a primary amine group, as well as a more hydrophobic benzene ring.

Quantitative Solubility Data

Currently, there is limited publicly available quantitative solubility data for this compound. The most specific value found is from the PubChem database, as detailed in Table 2.

| Solvent System | Solubility | Source |

| Aqueous buffer (pH 7.4) | >28.8 µg/mL | [5] |

Predicted Qualitative Solubility

Based on the solubility of structurally similar compounds, such as 4-morpholinoaniline, and general principles of amine chemistry, a predicted solubility profile for this compound is presented in Table 3. It is anticipated that the compound will exhibit good solubility in polar organic solvents and that its aqueous solubility will be pH-dependent.[6][7][8][9][10]

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble | The morpholine and amine groups can form hydrogen bonds with water, but the aromatic ring is hydrophobic. Solubility is expected to increase in acidic conditions due to the formation of a more soluble ammonium salt.[9] |

| Methanol, Ethanol | Soluble | These polar protic solvents can effectively solvate the molecule through hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Soluble | A polar aprotic solvent that is a good solvent for moderately polar organic compounds. |

| Chloroform, Dichloromethane | Soluble | These are common solvents for aromatic organic compounds. The related 4-morpholinoaniline is soluble in chloroform.[6][7][8][10] |

| Ethyl Acetate | Soluble | The related 4-morpholinoaniline is soluble in ethyl acetate.[6][7][8][10] |

| Toluene, Hexane | Sparingly Soluble to Insoluble | These non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

Stability Profile

Hydrolytic Stability

The molecule contains an aniline moiety, which is generally stable to hydrolysis. However, the stability can be pH-dependent. In strongly acidic or basic conditions, and particularly at elevated temperatures, degradation may occur.

Thermal Stability

The predicted boiling point of over 300°C suggests good thermal stability. However, like many organic molecules, prolonged exposure to high temperatures can lead to decomposition.

Photostability

Aniline and its derivatives can be susceptible to degradation upon exposure to light, often leading to discoloration.[11] Therefore, it is recommended to store this compound protected from light.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol, ethanol, DMSO, acetone, ethyl acetate)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and detector (e.g., UV) or other quantitative analytical method

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the weight of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment can determine the time to reach equilibrium.

-

After equilibration, visually inspect the vials to ensure an excess of solid remains.

-

Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

References

- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 51013-67-3 [chemicalbook.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. echemi.com [echemi.com]

- 5. This compound | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 7. 4-Morpholinoaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chembk.com [chembk.com]

- 9. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]

- 10. 4-Morpholinoaniline CAS#: 2524-67-6 [amp.chemicalbook.com]

- 11. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Discovery of 4-(Morpholinomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological relevance of 4-(Morpholinomethyl)aniline, a key intermediate in the development of targeted therapeutics. This document details the primary synthetic route, including a step-by-step experimental protocol, and presents its physicochemical and spectroscopic data. Furthermore, it explores the compound's role as a scaffold for potent tyrosine kinase inhibitors and illustrates its connection to the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology.

Discovery and Applications

This compound has emerged as a significant building block in medicinal chemistry, primarily recognized for its role in the synthesis of tyrosine kinase inhibitors (TKIs). The morpholine moiety is a privileged structure in drug discovery, often incorporated to improve the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability. The discovery of this compound is intrinsically linked to the development of molecules targeting the EGFR signaling pathway.

Aberrant EGFR signaling, often due to overexpression or mutation, is a hallmark of numerous cancers, including non-small-cell lung cancer, and colorectal, pancreatic, and breast cancers.[1] This makes EGFR a prime target for therapeutic intervention. Aniline derivatives, such as this compound, serve as crucial scaffolds for 4-anilinoquinazoline-based EGFR inhibitors.[2] These small molecules act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades like the Ras-Raf-MEK-ERK pathway.[2][3] The development of such inhibitors represents a cornerstone of targeted cancer therapy.

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the catalytic hydrogenation of its nitro precursor, 4-(4-nitrobenzyl)morpholine. This method offers high yield and purity.

Primary Synthetic Pathway: Catalytic Hydrogenation

The reaction involves the reduction of the nitro group of 4-(4-nitrobenzyl)morpholine to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Methanol is typically used as the solvent for this transformation.

Experimental Protocol

Materials and Equipment:

-

4-(4-Nitrobenzyl)morpholine

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Methanol (MeOH), ACS grade

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite® or a similar filter aid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-(4-nitrobenzyl)morpholine (e.g., 2.22 g, 10 mmol).

-

Dissolution: Add methanol (e.g., 50 mL) to the flask and stir until the starting material is fully dissolved.

-

Inerting: Purge the flask with nitrogen gas to create an inert atmosphere.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 200 mg) to the solution under a gentle stream of nitrogen.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Maintain a positive pressure of hydrogen (e.g., using a balloon or at a set pressure on a Parr apparatus) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas to remove any residual hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure all the product is collected. Caution: The Pd/C catalyst can be pyrophoric upon drying; handle with care and keep wet.

-

Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification and Isolation: The resulting solid is the desired product, this compound. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to light yellow solid. A yield of approximately 95% can be expected.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Data |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 95-97 °C |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

| ¹H NMR (CDCl₃) | Predicted: δ ~7.1 (d, 2H), ~6.7 (d, 2H), ~3.7 (t, 4H), ~3.6 (s, 2H), ~2.4 (t, 4H), ~1.6 (br s, 2H) |

| ¹³C NMR (CDCl₃) | Predicted: δ ~145, ~130, ~129, ~115, ~67, ~63, ~53 |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3400-3200 (N-H stretch), ~2950-2800 (C-H stretch), ~1620 (N-H bend), ~1520 (aromatic C=C), ~1115 (C-O-C stretch) |

| Mass Spectrum (EI) | m/z: 192 (M⁺), 106, 86 |

Note: Predicted NMR and IR data are based on typical chemical shifts for similar functional groups and structures.

Biological Context: The EGFR Signaling Pathway

This compound serves as a foundational structure for inhibitors that target the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and becomes autophosphorylated on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS. SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a downstream phosphorylation cascade, sequentially activating Raf, MEK, and finally ERK (a Mitogen-Activated Protein Kinase). Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that regulate genes involved in cell proliferation, survival, and differentiation.[4][5][6]

Inhibitors derived from this compound block this pathway at its origin by preventing EGFR autophosphorylation, thereby inhibiting all subsequent downstream signaling events.

References

- 1. drugs.com [drugs.com]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of the 4-(Morpholinomethyl)aniline Scaffold and Its Congeners

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the broad biological activities of a diverse series of 4-(Morpholinomethyl)aniline derivatives is limited. This guide provides a comprehensive overview of the known synthesis of the core scaffold and presents the significant biological activities of closely related analogs containing the morpholine and aniline moieties. This information is intended to serve as a valuable resource for researchers interested in the potential of this chemical space.

Introduction

The this compound scaffold, which incorporates a flexible morpholine ring connected to an aniline moiety via a methylene linker, represents a promising area for drug discovery. The morpholine ring is a privileged structure in medicinal chemistry, often improving the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. The aniline fragment is a key pharmacophore in a multitude of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. This technical guide explores the synthesis and known biological activities associated with this scaffold and its close structural relatives, with a focus on anticancer, antimicrobial, and anti-inflammatory potential.

Synthesis of the this compound Scaffold

The foundational this compound scaffold can be synthesized through a straightforward reductive amination of 4-nitrobenzaldehyde with morpholine, followed by the reduction of the nitro group. A common synthetic route is the hydrogenation of 4-(4-nitrobenzyl)morpholine.

General Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound from 4-(4-nitrobenzyl)morpholine is as follows:

-

Reaction Setup: 4-(4-Nitrobenzyl)morpholine (2.22 g, 10 mmol) is dissolved in methanol under a nitrogen atmosphere in a suitable reaction vessel.

-

Catalyst Addition: 200 mg of a Palladium on carbon (Pd/C) catalyst is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogenation apparatus) and stirred for approximately 6 hours.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration.

-

Isolation: The filtrate is collected and concentrated under reduced pressure to yield the this compound solid. This procedure has been reported to yield the product in high purity.

Anticancer Activity

While specific data for this compound derivatives are scarce, the closely related 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, which also feature an aniline moiety, have been extensively studied as potent anticancer agents, primarily targeting tyrosine kinases.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline and quinoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer cell proliferation and angiogenesis.[1][2]

Table 1: Anticancer Activity of Representative 2-Morpholino-4-anilinoquinoline Derivatives [3]

| Compound ID | Structure | Target Cell Line | IC50 (µM) |

| 3c | N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | HepG2 | 11.42 |

| 3d | N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-2-morpholinoquinolin-4-amine | HepG2 | 8.50 |

| 3e | 4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpicolinamide | HepG2 | 12.76 |

| Sorafenib | (Reference Drug) | HepG2 | 5.2 |

PI3K/Akt/mTOR Pathway Inhibition

The morpholine moiety is a key feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5] Derivatives containing a morpholino-pyrimidine scaffold have shown potent inhibitory activity against PI3Kα.[6]

Table 2: PI3Kα Inhibitory Activity of Representative Morpholinopyrimidine Derivatives [6]

| Compound ID | Structure | Target | IC50 (nM) |

| 15e | 2-(4-chlorophenyl)-4-morpholino-thieno[3,2-d]pyrimidine | PI3Kα | 2.0 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.

Signaling Pathways in Cancer

Aniline-based derivatives often function by competing with ATP for the kinase domain of receptor tyrosine kinases like EGFR and VEGFR-2, thereby inhibiting downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and angiogenesis.

Morpholine-containing compounds can directly inhibit PI3K, a key node in this signaling pathway, leading to the suppression of downstream effectors involved in cell growth and survival.[7]

Antimicrobial Activity

Derivatives containing the morpholine moiety have been investigated for their antimicrobial properties. While the this compound scaffold itself has not been extensively reported in this context, related structures show promising activity.

Table 3: Antimicrobial Activity of Representative Morpholine Derivatives [8][9]

| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) |

| Morpholine-Thiazole | 2-{[5-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-N'-[2-({6-(morpholin-4-yl)pyridin-3-yl}amino)acetyl]hydrazide | Mycobacterium smegmatis | Active (Concentration not specified) |

| Bis-morpholine Triazine | N-octyl-4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)morpholin-4-ium chloride | Staphylococcus aureus | 50 |

| Bis-morpholine Triazine | N-octyl-4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)morpholin-4-ium chloride | Escherichia coli | 400 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a 0.5 McFarland standard.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the morpholine and aniline moieties has been explored, with a focus on the inhibition of inflammatory mediators like nitric oxide (NO).

Inhibition of Nitric Oxide (NO) Production

Derivatives of morpholinopyrimidine have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] This is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 4: Anti-inflammatory Activity of Representative Morpholinopyrimidine Derivatives [10]

| Compound ID | Structure | Assay | IC50 (µM) |

| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | NO Inhibition in RAW 264.7 cells | Not specified (active at non-cytotoxic concentrations) |

| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | NO Inhibition in RAW 264.7 cells | Not specified (active at non-cytotoxic concentrations) |

Experimental Protocol: Inhibition of Nitric Oxide Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

-

Nitrite Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Conclusion

The this compound scaffold represents an under-explored but potentially valuable starting point for the development of new therapeutic agents. Based on the biological activities of closely related analogs, this scaffold holds promise for anticancer, antimicrobial, and anti-inflammatory applications. The synthetic accessibility of the core structure allows for diverse substitutions, enabling the exploration of structure-activity relationships. Further research is warranted to synthesize and evaluate a library of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a foundational framework for researchers to embark on such investigations.

References

- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-(Morpholinomethyl)aniline: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholinomethyl)aniline has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a reactive aniline moiety with a solubilizing morpholine group, have made it a cornerstone in the design of novel therapeutics, particularly in the realm of oncology and infectious diseases. The aniline nitrogen provides a key site for chemical modification, allowing for the facile introduction of various pharmacophores, while the morpholine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of this compound as a building block, detailing its synthesis, biological activities with a focus on kinase inhibition, and the signaling pathways modulated by its derivatives.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of selected this compound-containing compounds. This data highlights the potential of this scaffold in the development of potent therapeutic agents.

Table 1: Anti-proliferative Activity of 2-Morpholino-4-anilinoquinoline Derivatives in HepG2 Cancer Cells [1]

| Compound | Structure | IC50 (µM) |

| 3b | N-(4-chlorophenyl)-2-morpholinoquinolin-4-amine | > 30 |

| 3c | N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | 11.42 |

| 3d | N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine | 8.50 |

| 3e | 4-(4-(2-morpholinoquinolin-4-ylamino)phenoxy)-N-methylpicolinamide | 12.76 |

| Sorafenib (Control) | - | 5.2 |

Table 2: Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives [2][3]

| Compound | Target Kinase | IC50 (nM) |

| Compound 2 (a 3-chloro-4-(3-fluorobenzyloxy) aniline derivative) | EGFR | < 20.72 |

| Compound 5 (a 4-anilino-quinazoline derivative) | EGFR | 1 |

| Vandetanib (Control) | EGFR | 11 |

| Compound 10a (a 4-anilinoquinazoline derivative) | EGFR | Data not available |

| Compound 10a (a 4-anilinoquinazoline derivative) | VEGFR-2 | Data not available |

| Compound 10g (a 4-anilinoquinazoline derivative) | EGFR | Data not available |

| Compound 10g (a 4-anilinoquinazoline derivative) | VEGFR-2 | Data not available |

| Vandetanib (Control) | VEGFR-2 | Data not available |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and key biological assays to evaluate their activity.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives[1]

Step 1: Synthesis of 4-chloro-2-morpholinoquinoline

A mixture of 2-morpholinoquinolin-4-ol and phosphorus oxychloride is heated at reflux for 2 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-2-morpholinoquinoline.

Step 2: General Procedure for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

To a solution of 4-chloro-2-morpholinoquinoline (1 equivalent) in isopropanol, the desired substituted aniline (1.2 equivalents) is added. The reaction mixture is heated at reflux for 4-6 hours. After cooling, the precipitate is filtered, washed with cold isopropanol, and dried under vacuum to yield the final product.

Characterization: The structure and purity of the synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, for N-(4-chlorophenyl)-2-morpholinoquinolin-4-amine (3b), the following data was reported: Yield: 93%. ¹H NMR (500 MHz, DMSO-d₆) δ: 12.87 (s, 1H), 10.23 (s, 1H), 8.61–7.79 (m, 8H), 6.21 (s, 1H), 3.71 (br. s, 8H). ¹³C NMR (126 MHz, DMSO-d₆) δ: 153.66, 152.81, 138.46, 137.70, 133.10, 130.37, 130.12, 126.70, 124.87, 123.61, 119.15, 114.84, 86.12, 65.94, 47.18. HRMS (ESI): m/z [M + H]⁺ calcd for C₁₉H₁₈ClN₄O: 340.1211; found: 340.1213.[1]

Biological Assays

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Culture : Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure :

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

2. EGFR/VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of specific kinases.

-

Reagents : Recombinant human EGFR or VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure :

-

The kinase reaction is set up in a 96- or 384-well plate.

-

The test compounds are serially diluted and added to the wells.

-

The kinase, substrate, and ATP are then added to initiate the reaction.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent according to the manufacturer's protocol.

-

-

Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

3. Western Blot Analysis for Signaling Pathway Modulation

This technique is used to determine the effect of the compounds on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.

-

Cell Treatment and Lysis : Cancer cells are treated with the test compounds for a specific duration. After treatment, the cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Electrophoresis : The protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting :

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these compounds.

Signaling Pathways

Caption: The Ras-Raf-MEK-ERK signaling cascade, a key pathway in cancer.

Caption: The PI3K/Akt/mTOR pathway, another critical regulator of cell fate.

Experimental Workflow

Caption: A typical workflow for the discovery and development of novel kinase inhibitors.

Conclusion

This compound represents a highly valuable and versatile building block in the field of medicinal chemistry. Its inherent structural and physicochemical properties have enabled the development of a multitude of potent and selective kinase inhibitors with significant anti-cancer activity. The continued exploration of this scaffold, guided by structure-activity relationship studies and a deeper understanding of its interaction with biological targets, holds great promise for the discovery of next-generation therapeutics. This technical guide provides a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery and development endeavors.

References

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Morpholine-Containing Pharmacophores: An In-depth Technical Guide

Executive Summary: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and experimental drugs.[1][2] Its utility stems from a unique combination of advantageous physicochemical, metabolic, and biological properties. This guide provides a comprehensive overview of the morpholine pharmacophore for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, key therapeutic applications, relevant signaling pathways, and detailed experimental protocols for the synthesis and evaluation of morpholine-containing compounds.

Introduction to Morpholine as a Pharmacophore

Morpholine, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a versatile building block in drug design.[3][4] Its incorporation into a molecule can significantly enhance potency, modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties, and provide a scaffold to correctly orient substituents for optimal target interaction.[5][6] The morpholine ring is synthetically accessible and can be readily introduced as an amine reagent or constructed through various methodologies.[1][7]

The key advantages of using the morpholine moiety include:

-

Improved Physicochemical Properties: It imparts a well-balanced hydrophilic-lipophilic profile, enhancing aqueous solubility and permeability across biological membranes like the blood-brain barrier (BBB).[5][8]

-

Favorable pKa: The nitrogen atom's weak basicity results in a pKa value that can improve solubility and absorption.[5][7]

-

Metabolic Stability: The morpholine ring can enhance metabolic stability, leading to improved bioavailability and an optimal clearance profile.[8]

-

Versatile Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, contributing to target binding affinity.[8]

Physicochemical and Pharmacokinetic Properties

The unique structural arrangement of morpholine, with an oxygen atom opposite a nitrogen atom, confers a distinct set of physicochemical properties that are highly advantageous in drug design.[5][7] These properties are fundamental to its role in improving a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical Properties of Morpholine

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₄H₉NO | [3] |

| Molar Mass | 87.12 g/mol | [3] |

| Appearance | Colorless, hygroscopic liquid | [9] |

| Boiling Point | 129 °C | [3] |

| Melting Point | -5 °C | [3] |

| Density | 1.007 g/cm³ | [3] |

| pKa (of conjugate acid) | 8.49 | [3] |

| logP (Octanol/Water) | -0.86 | [10] |

| Water Solubility | Miscible |[3][11] |

The morpholine ring is often used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[8] Its presence can lead to enhanced brain permeability, making it a valuable scaffold for Central Nervous System (CNS) drug discovery.[5] Furthermore, it has been shown to improve the CYP3A4 metabolic profile and prolong bioavailability.[8]

Morpholine in Drug Design: Key Therapeutic Areas

The morpholine scaffold is found in a wide array of approved drugs, demonstrating its broad therapeutic applicability.[1][4] It is particularly prominent in oncology and in drugs targeting the central nervous system.

Table 2: Examples of FDA-Approved Morpholine-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action / Target |

|---|---|---|

| Gefitinib | Oncology (NSCLC) | EGFR Tyrosine Kinase Inhibitor |

| Linezolid | Antibacterial | Protein Synthesis Inhibitor (23S rRNA) |

| Aprepitant | Antiemetic | NK1 Receptor Antagonist |

| Reboxetine | Antidepressant | Norepinephrine Reuptake Inhibitor |

| Moclobemide | Antidepressant | Reversible Inhibitor of MAO-A |

Central Nervous System (CNS) Disorders

In CNS drug discovery, achieving a delicate balance between molecular size and lipophilicity is crucial for penetrating the blood-brain barrier.[5] Morpholine's physicochemical properties make it an ideal scaffold for this purpose.[5][7] Morpholine derivatives have been developed as antidepressants, anxiolytics, and agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8][12] They often target key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[12]

Oncology

Morpholine is a key pharmacophore in numerous anticancer agents.[13][14] A significant number of these drugs function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer cells.[14] The morpholine moiety can enhance potency through direct molecular interactions with the target protein or act as a scaffold to position other functional groups correctly within the kinase active site.[14] The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway is a major target for morpholine-containing cancer drugs.[8]

Table 3: Biological Activity (IC₅₀/Kᵢ) of Selected Morpholine Derivatives

| Compound Class | Target | Cell Line / Enzyme | Activity (IC₅₀ or Kᵢ) | Reference(s) |

|---|---|---|---|---|

| Morpholine-based compounds | MAO-B | Recombinant human MAO-B | Kᵢ = 0.020 µM | [2] |

| Morpholine-based compounds | Acetylcholinesterase | Electric eel AChE | IC₅₀ = 24-54 µM | [2] |

| Triazene-appended morpholine chalcones | Breast Cancer Cells | MDA-MB-231 | IC₅₀ = 20 µM | |

| Triazene-appended morpholine chalcones | Colon Cancer Cells | SW480 | IC₅₀ = 12.5 µM | |

| Benzophenone-morpholine hybrids | Human Breast Carcinoma | MCF-7 | IC₅₀ = ~7.1 µM | [13] |

| Benzophenone-morpholine hybrids | Human Lung Carcinoma | A549 | IC₅₀ = ~9.3 µM | [13] |

| Quinoline-Chalcone Hybrids | Human Gastric Cancer | MGC-803 | IC₅₀ = 1.38 µM |[15] |

Key Signaling Pathways Modulated by Morpholine-Containing Drugs

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, growth, and survival.[16][17] Its over-activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[16] Many morpholine-containing kinase inhibitors target components of this pathway.[8]

The pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), which leads to the activation of PI3K.[18][19] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[18] PIP3 acts as a second messenger, recruiting proteins like Akt (also known as Protein Kinase B) and PDK1 to the plasma membrane, leading to Akt activation through phosphorylation.[19][20] Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[18][19]

Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the design of morpholine derivatives to enhance their therapeutic efficacy and selectivity.[4][14] For instance, in the development of anticancer agents, SAR studies have revealed that the substitution pattern on both the morpholine ring and other parts of the molecule is critical for activity.[4] In a series of quinazoline derivatives, it was found that trifluoromethoxy and methoxy substitutions on the aromatic rings attached to the morpholine scaffold were crucial for potent activity.[4] Similarly, for CNS agents, the specific stereochemistry and substitution on the morpholine ring can dictate the selectivity and potency for targets like MAO-B.[2]

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity.[21][22] These models are used to predict the activity of novel chemical entities and to guide the rational design of more potent analogues.[22][23] For morpholine derivatives, QSAR studies have identified key molecular descriptors, such as van der Waals volumes and the number of hydrogen bond donors, that significantly influence their anticancer activities.[21]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of morpholine-containing compounds, reflecting common practices in drug discovery research.

Synthesis of Morpholine Derivatives

Protocol 1: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [24]

This protocol describes a key step in a multi-step synthesis for creating stereochemically defined morpholine rings from O-allyl ethanolamine derivatives and aryl bromides.

Methodology:

-

Reaction Setup: To a flame-dried reaction tube, add the O-allyl ethanolamine substrate (1.0 equiv), sodium tert-butoxide (NaOtBu, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol %), and tri(2-furyl)phosphine (P(2-furyl)₃, 8 mol %).

-

Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add toluene (to achieve 0.4 M concentration) followed by the aryl bromide (2.0 equiv).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 105 °C in an oil bath for the required duration (typically monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.[24]

Biological Evaluation

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [1][25][26]

This colorimetric assay is widely used to screen for and quantify the inhibitory activity of compounds against AChE. The principle involves the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion (TNB²⁻) measured at 412 nm.[1]

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

AChE Solution: Prepare a working solution of acetylcholinesterase from electric eel in phosphate buffer.

-

DTNB Solution: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

-

ATCI Solution: 15 mM acetylthiocholine iodide in deionized water (prepare fresh).

-

Inhibitor Solutions: Prepare serial dilutions of the morpholine-containing test compound in an appropriate solvent (e.g., DMSO) and then dilute in buffer.

-

-

Assay Procedure (in a 96-well plate):

-

Controls: Set up blank wells (buffer only) and control wells (enzyme, buffer, and solvent without inhibitor).

-

Test Wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test inhibitor working solution to each well.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.[1]

-

Reaction Initiation: To all wells (except blanks), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution.

-

Measurement: Immediately place the plate in a microplate reader and measure the rate of increase in absorbance at 412 nm over 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC₅₀ value using non-linear regression analysis.[1]

Protocol 3: Western Blot for PI3K/Akt Pathway Analysis [27][28]

This protocol is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation state of signaling pathways like PI3K/Akt after treatment with a morpholine-containing drug.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) to 70-80% confluency. Treat cells with the morpholine-containing test compound at various concentrations for a specified time. Include a vehicle-treated control.

-

Protein Extraction: Wash cells with ice-cold PBS, then lyse them on ice using a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.[27]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize protein amounts and denature by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-Akt).

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal with an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to the total protein and a loading control (e.g., β-actin or GAPDH).[27]

Conclusion

The morpholine ring is a demonstrably valuable pharmacophore that continues to play a significant role in modern drug discovery. Its capacity to confer favorable physicochemical and pharmacokinetic properties makes it a frequently employed scaffold for optimizing lead compounds. From targeting kinases in oncology to modulating receptors in the central nervous system, the versatility of the morpholine moiety is evident. The synthetic accessibility and the potential for diverse substitutions allow for extensive exploration of structure-activity relationships, enabling the fine-tuning of compounds for enhanced potency and selectivity. The established protocols for synthesis and biological evaluation further empower researchers to effectively harness the potential of this privileged structure in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. polybluechem.com [polybluechem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. sciforum.net [sciforum.net]

- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 23. sysrevpharm.org [sysrevpharm.org]

- 24. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role in the design of numerous clinically successful drugs and investigational agents.[4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of morpholine derivatives across various therapeutic areas, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The versatility of the morpholine scaffold allows for its incorporation into a wide array of molecular frameworks, leading to potent and selective modulators of various biological targets. The following tables summarize the quantitative SAR data for morpholine derivatives in key therapeutic areas.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholine derivatives have been extensively explored as inhibitors of this pathway.

| Compound ID | Core Scaffold | R1 | R2 | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| 1 | Pyrazolopyrimidine | H | Morpholino | >10,000 | >10,000 | - | - | [5] |

| 2 | Pyrazolopyrimidine | Phenyl | Morpholino | 8 | 20 | Various | Potent | [5] |

| 3 | Pyrazolopyrimidine | 4-fluorophenyl | Morpholino | 2.7 | 5.8 | Various | Potent | [5] |

| 4 | Thienopyrimidine | 2-aminopyridin-5-yl | Morpholino | - | 0.98 | - | - | [5] |

SAR Insights for Anticancer Activity:

-

The unsubstituted pyrazolopyrimidine core (Compound 1 ) is inactive, highlighting the necessity of substitution for activity.[5]

-

The introduction of an aryl group at the R1 position (Compound 2 ) leads to potent dual PI3K/mTOR inhibition.[5]

-

Electron-withdrawing substituents on the phenyl ring, such as fluorine (Compound 3 ), can further enhance potency.[5]

-

The oxygen atom of the morpholine ring is crucial for activity, as it often forms a key hydrogen bond with the hinge region of the kinase active site.[5]

-

The thienopyrimidine core (Compound 4 ) demonstrates the potential for achieving high mTOR selectivity.[5]

Anti-inflammatory Activity

Morpholine derivatives have shown significant promise as anti-inflammatory agents, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

| Compound ID | Core Scaffold | R | NO Production IC50 (µM) | Cytotoxicity (RAW 264.7) IC50 (µM) | Reference |

| 5a | Phenyl-morpholinopyrimidine | H | >50 | >100 | [6][7] |

| 5b | Phenyl-morpholinopyrimidine | 4-OCH3 | 15.2 | >100 | [6][7] |

| 5c | Phenyl-morpholinopyrimidine | 4-F | 10.8 | >100 | [6][7] |

| 6 | Morpholine-capped β-lactam | Varied | 0.12 - 0.82 (mM) | >1 (mM) | [8] |

SAR Insights for Anti-inflammatory Activity:

-

For the phenyl-morpholinopyrimidine series, substitution on the phenyl ring is critical for anti-inflammatory activity, with the unsubstituted analog (5a ) being inactive.[6][7]

-

Electron-donating (e.g., -OCH3, 5b ) and electron-withdrawing (e.g., -F, 5c ) groups on the phenyl ring enhance the inhibition of NO production.[6][7]

-

The morpholine-capped β-lactam scaffold (6 ) also exhibits potent anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS).[8]

Neuroprotective Activity: Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Morpholine derivatives have been developed as effective cholinesterase inhibitors.

| Compound ID | Core Scaffold | Linker (n) | R | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| 7a | Quinoline-morpholine | 2 | H | 5.62 | 45.18 | [8] |

| 7b | Quinoline-morpholine | 3 | H | 12.34 | 67.23 | [8] |

| 7c | Quinoline-morpholine | 2 | 4-F | 2.15 | 33.45 | [8] |

| 7d | Quinoline-morpholine | 2 | 4-OCH3 | 3.89 | 41.21 | [8] |

SAR Insights for Neuroprotective Activity:

-

The length of the alkyl linker between the quinoline and morpholine moieties influences activity, with a shorter linker (n=2 ) generally being more favorable for AChE inhibition (7a vs. 7b ).[8]

-

Substitution on the phenyl ring of the quinoline core significantly impacts potency. Electron-withdrawing groups like fluorine (7c ) and electron-donating groups like methoxy (7d ) can enhance inhibitory activity against AChE.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of SAR data. Below are methodologies for key assays cited in the evaluation of morpholine derivatives.

MTT Assay for Cytotoxicity

This assay assesses the effect of compounds on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the morpholine derivatives (typically in DMSO, final concentration ≤ 0.5%) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare solutions of the test morpholine derivatives in buffer (with a small percentage of DMSO if necessary).

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

-

Add 25 µL of the test compound solution to the wells.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

-

Calculate the rate of reaction and determine the percentage of inhibition caused by the morpholine derivatives. IC50 values are determined by plotting inhibition versus compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)